molecular formula C16H14Cl2O4 B2980927 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 713104-19-9

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No. B2980927
CAS RN: 713104-19-9
M. Wt: 341.18
InChI Key: DOJCWJFIKVMZOI-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid (CCEBA) is a chemical compound of interest in the field of scientific research. It is a synthetic organic compound, and its structure is composed of a benzene ring with a chloro substituent, an ethoxy group, and a 2-chlorobenzyloxy group. CCEBA has several applications in scientific research, including its use as a reagent in organic synthesis, and as a probe for studying biochemical and physiological processes.

Scientific Research Applications

1. Catalysis and Oxidation Processes

Research has shown that compounds similar to 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid are involved in catalytic and oxidation processes. For instance, a study by Lichtenberger and Ullrich (1977) discusses how iodosobenzene and related compounds can substitute for NADPH and molecular oxygen in microsomal monoxygenations, indicating their potential role in catalytic oxidation processes (Lichtenberger & Ullrich, 1977).

2. Synthesis of Heterocyclic Compounds

Shimizu et al. (2009) describe the efficient synthesis of condensed heterocyclic compounds via the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes. This study highlights the use of similar compounds in creating structures with potential pharmaceutical relevance (Shimizu, Hirano, Satoh, & Miura, 2009).

3. Photodecomposition Studies

Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, which are structurally related to the compound . Their study provides insights into the photodecomposition behavior of these compounds, which is essential for understanding their environmental impact and degradation (Crosby & Leitis, 1969).

4. Environmental Impact and Behavior

A study by Haman et al. (2015) on parabens, which share a benzoic acid component with the compound , discusses their occurrence, fate, and behavior in aquatic environments. This research is crucial for understanding the environmental impact of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

5. Inhibitory Effects in Neurological Studies

Falch et al. (1999) conducted a study on compounds with a similar molecular structure, focusing on their inhibitory effects on GABA uptake. This research can provide insights into the neurological applications and effects of such compounds (Falch et al., 1999).

properties

IUPAC Name

3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-5-3-4-6-12(10)17/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJCWJFIKVMZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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